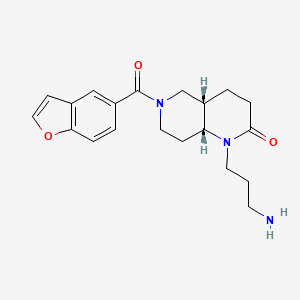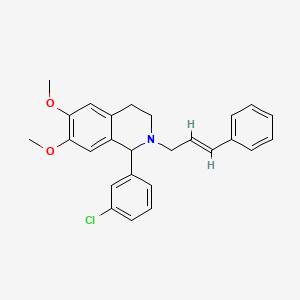![molecular formula C20H25ClN6O B5355736 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, also known as CBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBMP is a pyrimidine-based chemical compound that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is believed to exert its therapeutic effects through a variety of mechanisms, including the inhibition of protein aggregation, the induction of apoptosis, and the inhibition of cell proliferation. This compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are believed to play a role in the development of Alzheimer's disease and Parkinson's disease, respectively. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for laboratory experiments, including its ability to inhibit protein aggregation and induce apoptosis in cancer cells. However, this compound also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the optimization of its pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Synthesis Methods
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine can be synthesized through a variety of methods, including the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine, which is then reacted with 4-methyl-1-piperazine to form this compound. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride with 4-methylpyrimidine-2-amine to form 4-(4-chlorobenzoyl)-2-amino-4-methylpyrimidine, which is then reacted with piperazine to form this compound.
Scientific Research Applications
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential as a chemotherapeutic agent. This compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-24-6-8-25(9-7-24)18-14-19(23-15-22-18)26-10-12-27(13-11-26)20(28)16-2-4-17(21)5-3-16/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJTBROIHRBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)
![2-isobutyl-6-[(phenylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5355684.png)
![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)

![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)
![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)


![methyl 4-{[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5355730.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5355750.png)
